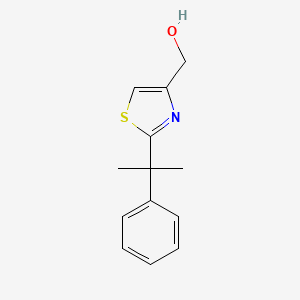
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a phenylpropan-2-yl group and a methanol group Thiazole rings are known for their aromatic properties and are found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under reflux conditions in ethanol.
Substitution with Phenylpropan-2-yl Group: The phenylpropan-2-yl group can be introduced via Friedel-Crafts alkylation using phenylpropan-2-yl chloride and aluminum chloride as a catalyst.
Introduction of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using formaldehyde and sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of bromine or nitro groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenylpropan-2-yl group may enhance the compound’s binding affinity to specific targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Phenylthiazol-4-yl)methanol: Lacks the phenylpropan-2-yl group, which may result in different biological activities.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorophenyl group instead of a phenylpropan-2-yl group, potentially altering its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C13H15NOS |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
[2-(2-phenylpropan-2-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,10-6-4-3-5-7-10)12-14-11(8-15)9-16-12/h3-7,9,15H,8H2,1-2H3 |
InChI-Schlüssel |
GPKOYITZTMQCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



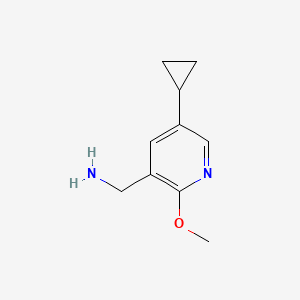

![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)
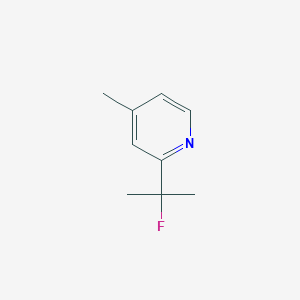
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

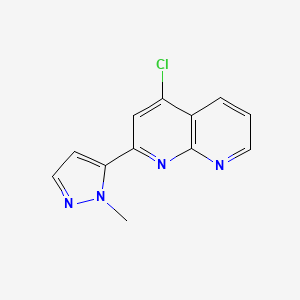
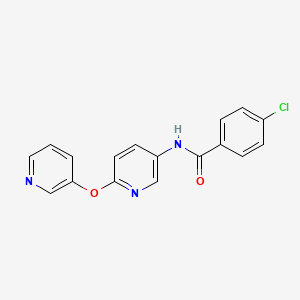
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
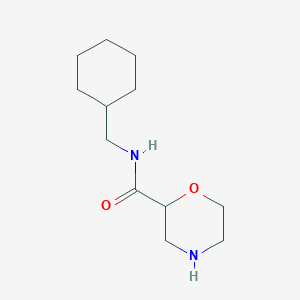
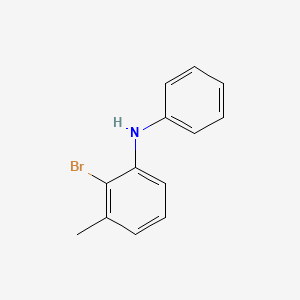
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
